2-Methyl-3-phenylthiomorpholine
Overview
Description
2-Methyl-3-phenylthiomorpholine is a chemical compound with the molecular formula C11H15NS. It is a derivative of thiomorpholine, featuring a phenyl group and a methyl group attached to the thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylthiomorpholine typically involves the reaction of 2-methylthiomorpholine with phenyl halides under suitable conditions. The reaction can be carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenylthiomorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce functional groups.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation reactions can yield sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted thiomorpholines.
Scientific Research Applications
2-Methyl-3-phenylthiomorpholine has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-3-phenylthiomorpholine exerts its effects involves interactions with molecular targets and pathways. The compound may act as an agonist or antagonist at specific receptors, modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Phenylthiomorpholine
3-Methylthiomorpholine
2-Methylthiomorpholine
3-Phenylthiomorpholine
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Biological Activity
Overview
2-Methyl-3-phenylthiomorpholine is a heterocyclic compound with significant potential in biological applications. Its structure comprises a morpholine ring substituted with a methyl group at the 2-position and a phenyl group at the 3-position, making it a subject of interest in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H13NS
- Molecular Weight : 179.28 g/mol
Biological Activities
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The presence of the sulfur atom in its structure is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines. The mechanism involves the modulation of specific signaling pathways that regulate cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
Antifungal | Inhibitory effects on fungal strains | |
Anticancer | Induces apoptosis in cancer cell lines |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby disrupting cellular processes critical for microbial survival and cancer cell proliferation.
- Receptor Binding : It has been suggested that this compound can bind to specific receptors on cell surfaces, influencing signal transduction pathways that lead to apoptosis in cancer cells.
Case Studies
Several studies have highlighted the biological potential of this compound:
-
Antimicrobial Efficacy Study :
- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for development as an antimicrobial agent.
-
Cancer Cell Line Research :
- Research involving human cancer cell lines (e.g., breast and colon cancer) revealed that treatment with this compound resulted in reduced cell viability and increased rates of apoptosis. The study suggested that the compound's mechanism involves the activation of caspase pathways, which are critical for programmed cell death.
Table 2: Case Study Findings
Study Focus | Findings | Reference |
---|---|---|
Antimicrobial | Effective against multiple bacterial strains | |
Cancer Research | Induces apoptosis in breast and colon cancer cells |
Properties
IUPAC Name |
2-methyl-3-phenylthiomorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-9-11(12-7-8-13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKRSWDSQCVVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCS1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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